![molecular formula C11H10N2OS B056208 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-38-7](/img/structure/B56208.png)
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
作用機序
The mechanism of action of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components.
生化学的および生理学的効果
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one for lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations for lab experiments is the lack of a full understanding of its mechanism of action. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One direction is to further explore its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in cells. Finally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Conclusion
In conclusion, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its potential as a neuroprotective agent and for the treatment of Alzheimer's disease, as well as its potential as an antifungal and antibacterial agent. Additionally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
合成法
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting product is then treated with sulfur and sodium hydroxide to obtain 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. Other methods involve the use of different reagents and solvents.
科学的研究の応用
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been used as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
124954-38-7 |
|---|---|
製品名 |
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one |
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
2-methyl-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-9-5-8-7(4-10(9)15-6)2-3-11(14)13-8/h4-5H,2-3H2,1H3,(H,13,14) |
InChIキー |
IRAUESXYXUJUBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
正規SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
同義語 |
Thiazolo[5,4-g]quinolin-6(5H)-one, 7,8-dihydro-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



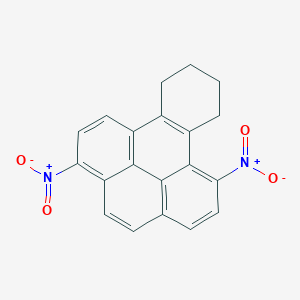
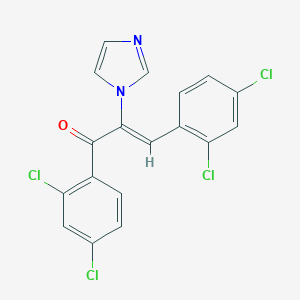
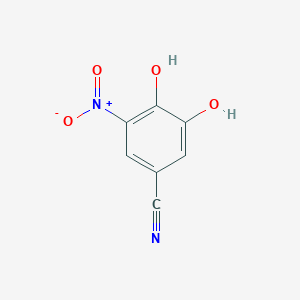
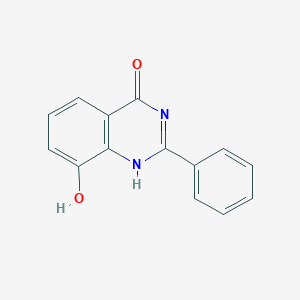
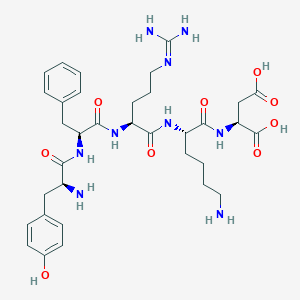
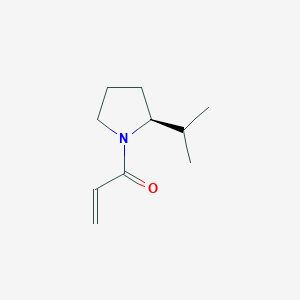
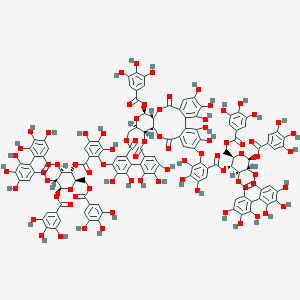

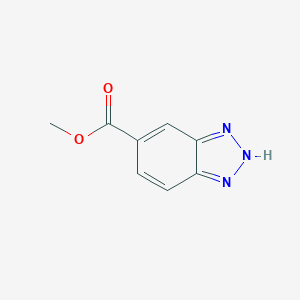
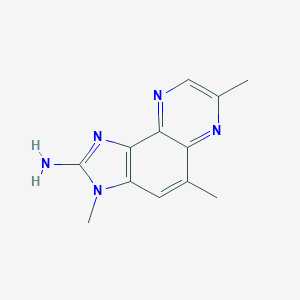
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
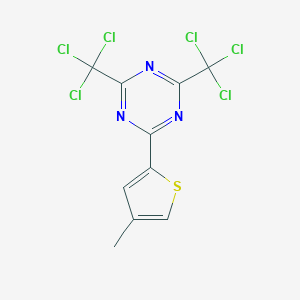
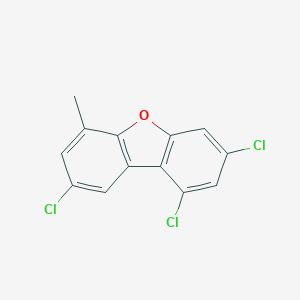
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)